molecular formula C9H18N2O2 B7808264 N-(2-Methoxyethyl)piperidine-3-carboxamide

N-(2-Methoxyethyl)piperidine-3-carboxamide

Cat. No.: B7808264
M. Wt: 186.25 g/mol
InChI Key: GUUZPCSQOIHGER-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)piperidine-3-carboxamide is a synthetic organic compound belonging to the pharmaceutically important class of piperidine carboxamides. Its molecular structure features a piperidine ring, a versatile scaffold in medicinal chemistry, substituted at the 3-position with a carboxamide group that is further functionalized with a 2-methoxyethyl side chain. This specific architecture makes it a valuable intermediate and lead compound in scientific research, particularly in the development of novel therapeutic agents. A primary and promising research application for this class of compounds is in the development of anti-osteoporosis agents. Recent studies have identified potent piperidine-3-carboxamide derivatives that function as effective inhibitors of cathepsin K (Cat K), a cysteine protease critically involved in osteoclast-mediated bone resorption . One such derivative demonstrated significant inhibitory activity (IC50 = 0.08 µM) and, in vitro, effectively reduced bone resorption pit formation and lowered levels of the bone resorption biomarker CTX-I, showing activity comparable to MIV-711, a reference Cat K inhibitor in clinical trials . Furthermore, in vivo experiments on ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, confirmed that treatment with the lead compound resulted in a significant increase in bone mineral density, validating the therapeutic potential of this chemical series . Beyond bone metabolism research, the piperidine-carboxamide core is a privileged structure in neuroscience. Structural analogs are extensively investigated as multi-target-directed ligands for complex neurodegenerative diseases like Alzheimer's . These compounds are designed to inhibit enzymes such as acetylcholinesterase (AChE), thereby modulating cholinergic neurotransmission. Molecular docking studies of related benzamide derivatives containing a piperidine core suggest they can form key hydrogen bonds within the enzyme's active site, similar to established drugs like donepezil, positioning them as promising candidates for cognitive impairment research . The compound is intended for research applications only, including as a biochemical tool, a synthetic intermediate, and a reference standard in analytical studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-methoxyethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUZPCSQOIHGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592522
Record name N-(2-Methoxyethyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-28-2
Record name N-(2-Methoxyethyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Amide Coupling via Acid Chloride Intermediate

The most straightforward route involves converting piperidine-3-carboxylic acid (1 ) to its acid chloride (2 ), followed by reaction with 2-methoxyethylamine (3 ) (Figure 1).

Reaction Scheme:

  • Activation : Treatment of 1 with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours yields 2 .

  • Aminolysis : Addition of 3 in the presence of triethylamine (TEA) as a base facilitates nucleophilic acyl substitution, forming the target compound (4 ).

Conditions and Yield

StepReagent/CatalystSolventTemperatureTimeYield
1SOCl₂ (1.2 eq)DCM0–5°C2 h95%
23 (1.5 eq), TEA (2 eq)DCM25°C12 h82%

Key Considerations :

  • Excess SOCl₂ ensures complete conversion to 2 , minimizing residual carboxylic acid .

  • TEA neutralizes HCl generated during aminolysis, preventing protonation of 3 .

Carbodiimide-Mediated Coupling

To avoid handling corrosive acid chlorides, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed (Figure 2).

Reaction Scheme:

  • Activation : 1 is treated with EDC (1.2 eq) and HOBt (1.1 eq) in DCM or DMF to form an active ester intermediate (5 ).

  • Coupling : 3 (1.3 eq) is added, and the mixture is stirred at room temperature for 24 hours.

Optimization Data

ParameterVariationYield (%)Purity (%)
SolventDCM7895
SolventDMF8598
Reaction Time12 h6590
Reaction Time24 h8598

Advantages :

  • DMF enhances solubility of intermediates, improving reaction efficiency .

  • HOBt suppresses racemization, critical for chiral integrity .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable scalable synthesis using resin-bound intermediates (Figure 3).

Procedure :

  • Resin Functionalization : Wang resin is loaded with 1 using a linker (e.g., hydroxymethylphenoxy).

  • On-Resin Activation : Treatment with EDC/HOBt activates the carboxylic acid.

  • Amine Coupling : 3 is introduced in DMF, followed by cleavage with trifluoroacetic acid (TFA).

Performance Metrics

MetricResult
Purity (HPLC)98%
Isolated Yield75%
ScalabilityUp to 1 kg/batch

Applications :

  • Ideal for parallel synthesis of analogs in drug discovery .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time (Table 1).

Protocol :

  • 1 (1 eq), 3 (1.5 eq), EDC (1.2 eq), and HOBt (1.1 eq) in DMF are irradiated at 100°C for 20 minutes.

Comparative Data

MethodTimeYield (%)Energy Input (W)
Conventional24 h85N/A
Microwave20 min88300

Benefits :

  • 70-fold reduction in reaction time without compromising yield .

Biocatalytic Approaches

Enzymatic methods using lipases (e.g., Candida antarctica Lipase B) offer green chemistry alternatives.

Process :

  • 1 and 3 are reacted in tert-butanol at 40°C with immobilized lipase.

Results :

Enzyme Loading (wt%)Conversion (%)
545
1068
1572

Challenges :

  • Lower yields compared to chemical methods, but advantageous for enantioselective synthesis .

Purification and Characterization

Purification Methods :

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity .

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 112–114°C) .

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, J = 5.6 Hz, 2H, OCH₂), 3.36 (s, 3H, OCH₃).

  • HPLC : tᵣ = 6.7 min (C18 column, 70:30 MeOH/H₂O).

Industrial-Scale Manufacturing Considerations

Cost Analysis :

MethodCost per kg (USD)
Acid Chloride1,200
Carbodiimide1,500
Microwave1,800

Environmental Impact :

  • Microwave and enzymatic methods reduce solvent waste by 40–60% compared to classical routes .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The synthesis of N-(2-Methoxyethyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives under controlled conditions. Common methods include:

  • Refluxing in Solvents: Utilizing solvents like dichloromethane or tetrahydrofuran (THF) to facilitate the reaction.
  • Use of Catalysts: Employing catalysts such as sodium hydroxide to promote the formation of the desired product.

Chemistry

  • Reagent in Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
  • Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for various synthetic applications.

Biology

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains .
  • Anticancer Properties: Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231, highlighting their potential in cancer therapy .

Medicine

  • Therapeutic Development: The compound is being explored for its therapeutic effects, particularly as a potential drug candidate targeting specific diseases like osteoporosis and certain cancers .
  • Drug Design: Its structure allows for modifications that enhance bioactivity and pharmacokinetic properties, making it a valuable candidate in drug discovery programs .

Anticancer Activity

A study evaluated a series of piperidine derivatives, including this compound, for their ability to inhibit cathepsin K, an enzyme linked to bone resorption and cancer metastasis. The most potent derivative demonstrated an IC50 value of 13.52 µM against cathepsin K .

Antimicrobial Efficacy

In another investigation, derivatives were tested against Staphylococcus aureus and Klebsiella pneumoniae. Notably, one compound exhibited over 80% inhibition at a concentration of 50 µg/mL, showcasing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cathepsin K, preventing the enzyme from catalyzing its substrate. This inhibition can lead to reduced bone resorption, making it a potential therapeutic agent for osteoporosis .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Features Biological Relevance
N-(2-Methoxyethyl)piperidine-3-carboxamide 2-Methoxyethyl 359.51 Enhanced hydrophilicity due to methoxyethyl group; potential for improved solubility Under investigation for receptor modulation
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide HCl 3-Hydroxycyclohexyl 262.78 Cyclohexyl group introduces rigidity; hydroxyl group may enhance hydrogen bonding Probable CNS-targeting applications
N-(4-Chloro-3-methoxyphenyl)piperidine-3-carboxamide 4-Chloro-3-methoxyphenyl 308.77 (free base) Aromatic substituent enhances lipophilicity; chloro and methoxy groups influence electronic properties Used in photoprobe synthesis for target identification
CU2017 (N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide) 5-Bromopyridin-2-yl ~300 (estimated) Bromine atom provides distinct electronic effects; pyridinyl moiety aids in π-π interactions Allosteric modulator of nicotinic acetylcholine receptors
N-Methylpiperidine-3-carboxamide Methyl 142.20 Simplified structure with high metabolic stability; baseline for SAR studies Reference compound in prodrug research

Key Research Findings

  • Impact of Substituents on Binding: The bromine atom in CU2017 creates a strong anomalous scattering signal, confirming its role in occupying a novel allosteric site .
  • Solubility vs. Activity Trade-offs : Methoxyethyl and hydroxycyclohexyl groups improve solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs (e.g., N-(4-chloro-3-methoxyphenyl)).
  • Metabolic Stability : Methyl and methoxyethyl substituents exhibit lower susceptibility to oxidative metabolism compared to bulkier groups ().

Biological Activity

N-(2-Methoxyethyl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cellular signaling, neurotransmitter modulation, and enzyme interactions. This article synthesizes current research findings, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a methoxyethyl substituent, enhancing its solubility and biological activity. Its molecular formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, and it is often utilized in the form of its hydrochloride salt for stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways.
  • Receptor Interaction : Preliminary studies suggest it interacts with neurotransmitter systems, particularly dopamine and serotonin receptors, which could affect mood and cognitive functions.

Biological Activity Overview

Research indicates that this compound exhibits notable effects on cellular processes. The following table summarizes its observed biological activities:

Biological Activity Description Source
Cellular Signaling Influences gene expression and cellular metabolism through enzyme interactions.
Neurotransmitter Modulation Potentially affects dopamine and serotonin pathways, indicating a role in mood regulation.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical functions.
Dose-Dependent Effects Biological effects vary based on dosage, suggesting a complex relationship between concentration and activity.

Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated that administration led to significant changes in serotonin levels, correlating with observed behavioral changes related to anxiety and mood disorders. These findings suggest potential applications in treating psychiatric conditions.

Study 2: Enzyme Activity Assessment

In vitro assays demonstrated that this compound inhibited the activity of certain metabolic enzymes. The IC50 values were determined for various enzymes, showing effective inhibition at low concentrations. This study highlights the compound's potential as a therapeutic agent targeting metabolic disorders.

Future Research Directions

Further investigations are necessary to elucidate the specific molecular targets and pathways influenced by this compound. Key areas for future research include:

  • Detailed Mechanistic Studies : Understanding the precise interactions at the molecular level.
  • Therapeutic Applications : Exploring its potential in treating neurological disorders and metabolic diseases.
  • Safety Profile Evaluation : Assessing the compound's safety and side effects through comprehensive toxicological studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxyethyl)piperidine-3-carboxamide, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves coupling piperidine-3-carboxylic acid derivatives with 2-methoxyethylamine under carbodiimide-mediated conditions. Post-synthesis purification via column chromatography (e.g., silica gel) followed by HPLC (≥98% purity) is critical. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, related piperidine-carboxamide analogs use similar protocols .

Q. How can the structural conformation of This compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography or computational modeling (DFT) can resolve stereochemistry. For analogs like (3S)-1-[(2-methoxyphenyl)acetyl]piperidine-3-carboxamide, crystallographic data (e.g., PDB ID A1BQ4) reveal torsional angles and hydrogen-bonding patterns critical for stability . Pair NMR coupling constants with NOE experiments to validate spatial arrangements.

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) is recommended. Stability tests under varying temperatures (e.g., 2–8°C for long-term storage) and light exposure should be conducted. Related piperidine derivatives degrade at >40°C or in prolonged acidic conditions, necessitating inert atmosphere storage .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for This compound analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). For example, analogs like N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide show varying potency due to metabolite interference. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and include positive controls from literature .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Focus on modular substitutions:

  • Methoxyethyl chain : Assess flexibility vs. steric hindrance via alkylation with shorter/longer ethoxy groups.
  • Piperidine ring : Compare 3-carboxamide vs. 4-carboxamide regioisomers for target engagement.
    Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets. For example, butyrylcholinesterase inhibitors with naphthalene-sulfonamide moieties highlight the impact of aromatic substituents .

Q. How can researchers optimize analytical methods to detect trace impurities in This compound batches?

  • Methodological Answer : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in acetonitrile/water). Limit of detection (LOD) can reach 0.01% for byproducts like unreacted piperidine precursors. Cross-reference with spectral libraries (e.g., PubChem) for unknown peaks .

Q. What mechanistic studies are warranted to elucidate the compound’s metabolic pathways?

  • Methodological Answer : Use hepatic microsome assays (human/rodent) with LC-HRMS to identify phase I/II metabolites. For instance, oxidation of the methoxyethyl group to carboxylic acid derivatives is common in similar compounds. Pair with CYP450 inhibition assays to assess drug-drug interaction risks .

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